N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, an aminoethyl group, and a thiadiazole ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the aminoethyl group. The thiadiazole ring is then formed through cyclization reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide hydrochloride
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17ClN4OS |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-4-methylthiadiazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H16N4OS.ClH/c1-10-15(22-20-19-10)16(21)18-14(9-17)13-7-6-11-4-2-3-5-12(11)8-13;/h2-8,14H,9,17H2,1H3,(H,18,21);1H |
InChI Key |
WXTKJNOLZIGNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
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